8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound belongs to the class of triazolopyridines, which are recognized for their biological activity and utility in medicinal chemistry.
This compound is referenced in various chemical databases and patent literature, indicating its relevance in research and development. For instance, the compound's unique identifiers and synthesis methods can be found in sources such as Ambeed and PubChem, which provide detailed chemical information and synthesis protocols .
8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine falls under the classification of heterocyclic compounds due to its incorporation of nitrogen atoms within a ring structure. It is specifically categorized as a triazole derivative, which is often associated with various pharmacological activities.
The synthesis of 8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine involves several intricate steps that typically include the use of palladium-catalyzed cross-coupling reactions.
Methods and Technical Details:
The molecular structure of 8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine can be described using its chemical formula and molecular weight of approximately 325.58 g/mol.
Structural Data:
C(C(F)(F)F)N1=C(N=N1)C(=C(C(=N)C=C)Cl)IThe compound can undergo various chemical reactions typical of triazole derivatives.
Reactions and Technical Details:
The mechanism of action for compounds like 8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine often involves interaction with biological targets such as enzymes or receptors.
Process and Data:
8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1